molecular formula C12H11ClN2O B2768191 (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 156424-67-8

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No.: B2768191
CAS No.: 156424-67-8
M. Wt: 234.68
InChI Key: SFQBXMSMBXJAMG-PTNGSMBKSA-N
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Description

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the condensation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine. This reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the oxime group can generate nitric oxide, which has various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

    2,3,4,9-tetrahydro-1H-carbazol-1-one oxime:

Uniqueness

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to the presence of both the chlorine atom and the oxime group. This combination enhances its reactivity and broadens its range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQBXMSMBXJAMG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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